(4-Chloro-3-hydroxyphenyl)(4-chlorophenyl)methanone
Overview
Description
(4-Chloro-3-hydroxyphenyl)(4-chlorophenyl)methanone, also known as 4-Chloro-4’-hydroxybenzophenone, is an organic compound with the molecular formula C13H9ClO2 and a molecular weight of 232.66 g/mol . This compound is characterized by the presence of two chlorophenyl groups and a hydroxyl group attached to a central methanone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-hydroxyphenyl)(4-chlorophenyl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 4-chlorophenol in the presence of a base such as pyridine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane . The product is then purified by recrystallization from ethanol.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors and automated purification systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-hydroxyphenyl)(4-chlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Chloro-4’-hydroxybenzophenone can be oxidized to 4-chloro-4’-benzoic acid.
Reduction: Reduction of the carbonyl group yields 4-chloro-4’-hydroxybenzyl alcohol.
Substitution: Substitution of chlorine atoms can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chloro-3-hydroxyphenyl)(4-chlorophenyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of (4-Chloro-3-hydroxyphenyl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorophenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzophenone: Lacks the chlorine substituents, making it less hydrophobic.
4-Chlorobenzophenone: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.
4-Chloro-4’-hydroxybenzophenone: Similar structure but with different substitution patterns
Uniqueness
(4-Chloro-3-hydroxyphenyl)(4-chlorophenyl)methanone is unique due to the presence of both hydroxyl and chlorophenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4-chloro-3-hydroxyphenyl)-(4-chlorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUIFPRDHBWYSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90821564 | |
Record name | (4-Chloro-3-hydroxyphenyl)(4-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90821564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60805-30-3 | |
Record name | (4-Chloro-3-hydroxyphenyl)(4-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90821564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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